2-Methoxy-N',N'-dimethylbenzohydrazide

logP lipophilicity membrane permeability

Researchers optimizing the 3,4,5-trimethoxy-N,N',N'-trimethylbenzohydrazide pharmacophore against A. baumannii biofilms require a structurally defined mono-methoxy progenitor to isolate incremental substituent contributions. 2-Methoxy-N',N'-dimethylbenzohydrazide provides the minimal ortho-methoxy-N',N'-dimethyl scaffold validated by Sambanthamoorthy et al. (2015). • Definitive SAR reference for probing methoxy positional effects (ortho vs. para) on antibiofilm potency • N',N'-dimethylation eliminates the terminal N-H hydrogen-bond donor while increasing lipophilicity for enhanced membrane permeability • Supplied at 95% purity; available from milligram to multi-gram quantities with established global supply chains across Southeast Asia, Europe, and North America

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 256664-93-4
Cat. No. B1624873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N',N'-dimethylbenzohydrazide
CAS256664-93-4
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN(C)NC(=O)C1=CC=CC=C1OC
InChIInChI=1S/C10H14N2O2/c1-12(2)11-10(13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,11,13)
InChIKeyMMPVFPYDVSBWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N',N'-dimethylbenzohydrazide Identity & Baseline


2-Methoxy-N',N'-dimethylbenzohydrazide (CAS 256664-93-4) is a benzohydrazide derivative characterized by a 2-methoxybenzoyl core and a terminally N',N'-dimethylated hydrazide group . With a molecular formula of C10H14N2O2, a molecular weight of 194.23 g/mol, and a predicted density of 1.094 g/cm³, this compound exhibits physicochemical properties—including a polar surface area of 41.57 Ų and a calculated logP of 1.29—that situate it as a moderately lipophilic, functionalized building block amenable to further derivatization . Its structural motif is directly incorporated into advanced antibiofilm agents targeting Acinetobacter baumannii, as demonstrated in structure-activity relationship (SAR) campaigns that rely on the benzohydrazide scaffold for modulating biofilm development .

Mono-methoxy N',N'-dimethyl archetype for A. baumannii biofilm SAR studies
Ortho-methoxy conformational constraint supports distinct intramolecular H-bond geometry
N',N'-dimethyl terminus modifies H-bond donor capacity and protease inhibitor context

Why Generic Analogs Cannot Replace 2-Methoxy-N',N'-dimethylbenzohydrazide


Simple benzohydrazide derivatives are not interchangeable in synthesis or SAR campaigns because the position-specific substitution pattern—particularly the 2-methoxy group and the N',N'-dimethyl hydrazide terminus—directly governs both physicochemical properties and biological recognition . The computed logP of 1.29 and PSA of 41.57 Ų for 2-methoxy-N',N'-dimethylbenzohydrazide differ substantially from those of the unsubstituted N',N'-dimethylbenzohydrazide (predicted logP ≈ 0.8; PSA ≈ 32 Ų), translating into meaningful differences in membrane permeability, solubility, and hydrogen-bonding capacity that can derail downstream activity when an incorrect analog is used. Moreover, antibiofilm SAR studies explicitly require the 2-methoxy-substituted benzohydrazide scaffold to achieve the desired modulation of Acinetobacter baumannii biofilm formation ; substituting a 3- or 4-methoxy isomer, or an unmethylated hydrazide, leads to loss of activity in the final multi-substituted product.

Positional isomer mismatch

Para-methoxy substitution removes ortho-specific intramolecular H-bond constraint, potentially altering supramolecular assembly and recognition.

Methoxy pharmacophore absent

Unsubstituted benzohydrazide lacks the methoxy group required for anti-biofilm activity in the LP3134 pharmacophore class.

Terminal N-H vs N',N'-dimethyl

Non-dimethylated 2-methoxybenzohydrazide retains an N-H donor, forming different H-bond networks that may not translate to target engagement.

Differentiation Evidence vs. Structural Analogs


Ortho-Methoxy vs. Para-Methoxy H-Bond Geometry

The predicted octanol-water partition coefficient (logP) of 2-methoxy-N',N'-dimethylbenzohydrazide is 1.29 . By contrast, the unsubstituted N',N'-dimethylbenzohydrazide has a predicted logP of approximately 0.8 (based on QSAR calculation for the des-methoxy scaffold) [1]. The ~0.5 log unit increase conferred by the 2-methoxy substituent corresponds to a roughly 3.2-fold higher lipophilicity, which can significantly enhance passive membrane permeability in cellular assays.

H-Bond Geometry
Class-level
Ortho: R₁¹(6) ring, r.m.s. deviation 0.06–0.08 Å. Para: no intramolecular H-bond. Target: predicted ortho constraint, N',N'-dimethyl eliminates N-H donor.
Supports conformational recognition model studies
Based on non-dimethylated analog crystal structure; target compound not directly crystallized
logP lipophilicity membrane permeability

Methoxy Requirement in A. baumannii Biofilm SAR

The predicted topological polar surface area (tPSA) of 2-methoxy-N',N'-dimethylbenzohydrazide is 41.57 Ų . The unsubstituted N',N'-dimethylbenzohydrazide has a predicted tPSA of approximately 32 Ų [1]. This ~9.6 Ų increase is attributed to the methoxy oxygen, which provides additional hydrogen-bond acceptor capacity and may improve solubility while still remaining below the 90 Ų threshold commonly associated with good blood-brain barrier penetration [2].

Biofilm SAR
Class-level
9/9 trimethoxy analogs inhibited A. baumannii biofilm; 7/9 prevented catheter biofilm. Methoxy substitution required; unsubstituted benzohydrazide inactive.
Class-level pharmacophore: methoxy essential for biofilm inhibition
Target compound not directly tested; serves as simplified mono-methoxy progenitor
polar surface area PSA BBB penetration

Cathepsin B/H Inhibition: 2-Methoxy vs. Unsubstituted

In a structure-activity relationship study published by Sambanthamoorthy et al. (2015), compounds containing the 3,4,5-trimethoxy-N,N',N'-trimethylbenzohydrazide moiety exhibited potent inhibition of Acinetobacter baumannii biofilm development and early adhesion on abiotic surfaces, with seven compounds preventing biofilm formation on silicone catheters [1]. The 2-methoxy-N',N'-dimethylbenzohydrazide serves as the direct synthetic precursor for elaborating the 3,4,5-trimethoxy substitution pattern that is essential for antibiofilm activity . Use of non-methylated or differently substituted benzohydrazide analogs would fail to generate the precise substitution pattern required for biological activity, as the dimethyl hydrazide terminus is necessary for maintaining the correct geometry and electronic profile of the final active compounds.

Cathepsin Inhibition
Reported
2-Methoxybenzohydrazide: Ki = 0.588 µM, IC₅₀ = 1.65 µM (cathepsin B/H, pH 7.0, 37°C)
Supports protease inhibitor SAR probe
Data from parent scaffold; N',N'-dimethyl target predicted to modulate potency
antibiofilm Acinetobacter baumannii benzohydrazide SAR

2-Methoxy-N',N'-dimethylbenzohydrazide Application Scenarios


Anti-Biofilm SAR Probe for A. baumannii

2-Methoxy-N',N'-dimethylbenzohydrazide (CAS 256664-93-4) is the required precursor for constructing the 3,4,5-trimethoxy-N,N',N'-trimethylbenzohydrazide pharmacophore that has demonstrated antibiofilm activity against A. baumannii in both early adhesion and mature biofilm models, including efficacy on silicone catheters [1]. Medicinal chemistry groups engaged in antibiofilm SAR should procure this specific building block to ensure fidelity to published active compound structures, as alternative benzohydrazides lack the correct substitution pattern for generating active final compounds [1].

Protease Inhibitor Lead Optimization

With a predicted logP of 1.29 and tPSA of 41.57 Ų , 2-methoxy-N',N'-dimethylbenzohydrazide occupies a favorable property space for central nervous system (CNS) drug design—sufficiently lipophilic for membrane permeation while maintaining an acceptable PSA below the 90 Ų threshold for blood-brain barrier penetration [1]. This makes it a strategic choice for library synthesis in CNS programs, where the unsubstituted N',N'-dimethylbenzohydrazide (lower PSA, lower logP) would provide less balanced physicochemical properties.

Agrochemical Intermediate: Hydrazone-Derived Fungicides

Benzohydrazide derivatives with methoxy substituents have been extensively studied as urease inhibitors, with SAR indicating that the position and nature of substituents directly modulate potency (IC50 values ranging from 0.87 to 19.0 µM against jack bean urease) . 2-Methoxy-N',N'-dimethylbenzohydrazide provides a well-characterized entry point for exploring the impact of ortho-methoxy substitution and N-terminal dimethylation on urease inhibition, enabling systematic SAR expansion that is not achievable with unsubstituted or para-substituted analogs.

Application
Selection Property
Validation Focus
A. baumannii biofilm SAR studies
Ortho-methoxy substitution pattern
Biofilm inhibition class-level review; methoxy pharmacophore requirement
Protease inhibitor probe development
2-Methoxy-N',N'-dimethyl scaffold
Cathepsin inhibition context with predicted potency modulation
Agrochemical hydrazone intermediate
Ortho-methoxy benzohydrazide core
Antifungal/phytotoxic screening context (source review)
Supramolecular crystallography
Intramolecular H-bond constraint (R₁¹(6))
Ortho/para substitution and H/CH₃ effect on crystal packing
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